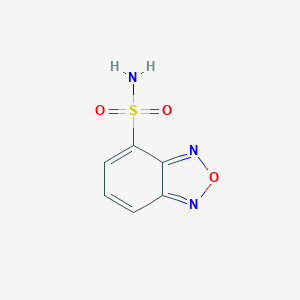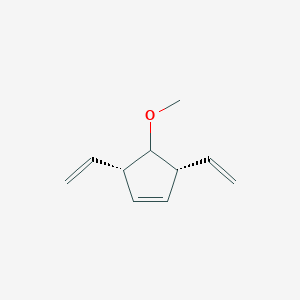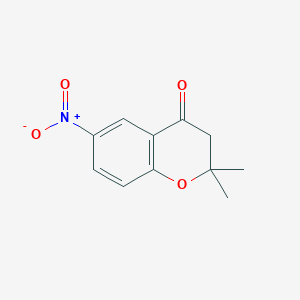
(2R,3S,4R)-4-((tert-Butyldimethylsilyl)oxy)-2-(((tert-butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal is a stereoselective synthetic compound widely used in organic synthesis. It serves as a glycosyl donor in the synthesis of glycosides and is an intermediate in the synthesis of various biologically significant molecules, such as uridine, which is a crucial component of nucleic acids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal typically involves the protection of hydroxyl groups in D-galactal using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for 3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal are not widely documented, the general approach involves large-scale synthesis using similar protection strategies with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The tert-butyldimethylsilyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.
Substitution: Reagents such as TBAF (Tetrabutylammonium fluoride) can be used to remove the silyl protecting groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligosaccharides and other complex carbohydrates.
Medicine: It is involved in the development of pharmaceutical compounds targeting various diseases.
Industry: It is used in the production of fine chemicals and as a reagent in various synthetic processes.
作用機序
The mechanism of action of 3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal involves its role as a glycosyl donor. It participates in glycosylation reactions, where it transfers a glycosyl group to an acceptor molecule. This process is facilitated by the activation of the glycosyl donor, often through the formation of a glycosyl cation intermediate .
類似化合物との比較
Similar Compounds
3,6-Di-O-(tert-butyldimethylsilyl)-D-glucal: Similar in structure and used in glycosylation reactions.
2,3,4,6-Tetra-O-acetyl-D-galactal: Another glycosyl donor used in carbohydrate synthesis.
Uniqueness
3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal is unique due to its specific protective groups, which provide stability and selectivity in glycosylation reactions. Its stereoselective properties make it a valuable intermediate in the synthesis of complex carbohydrates and nucleic acids .
特性
CAS番号 |
111902-03-5 |
|---|---|
分子式 |
C18H38O4Si2 |
分子量 |
374.7 g/mol |
IUPAC名 |
(2R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C18H38O4Si2/c1-17(2,3)23(7,8)21-13-15-16(19)14(11-12-20-15)22-24(9,10)18(4,5)6/h11-12,14-16,19H,13H2,1-10H3/t14-,15-,16-/m1/s1 |
InChIキー |
JVPOCCACFOBDEV-BZUAXINKSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O |
異性体SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O[Si](C)(C)C(C)(C)C)O |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O |
同義語 |
3 6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B37927.png)



![5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one](/img/structure/B37933.png)
![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)
